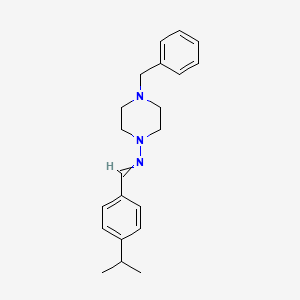

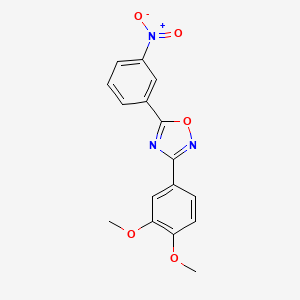

3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid" is a derivative of tetrahydroisoquinoline, a heterocyclic organic compound. Research into this compound spans various domains, including its synthesis, molecular structure analysis, and exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives often involves multicomponent reactions or modified Strecker reactions, which can provide a diverse range of functionalized compounds. For instance, a modified Strecker synthesis led to the creationof a new compound with a 3,4-dihydroisoquinolin-2(1H)-yl motif, demonstrating the versatility of this approach in generating structurally complex molecules (Otero et al., 2017). Additionally, multicomponent syntheses have been employed to create octahydroquinoline derivatives, showcasing the adaptability of this synthetic strategy (Gu & Georg, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated through techniques such as X-ray diffraction. For example, the crystal structure of a closely related compound was determined, providing insights into its molecular conformation and interactions (Otero et al., 2017).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. For instance, reactions with aryl/heteroaryl aldehydes in acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives, highlighting the compounds' reactivity and potential for chemical diversification (Bogza et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical application and handling. The crystalline structure, in particular, can be influenced by the nature of substituents and intermolecular interactions, as demonstrated in related studies (Otero et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound's behavior in various conditions and potential for further modifications. For example, the electrophilic nature of the isoquinoline ring facilitates reactions such as Pictet-Spengler condensations, which are pivotal in the synthesis of complex heterocyclic structures (Bogza et al., 2005).

Scientific Research Applications

Redox Annulations and Dual C–H Functionalization

Redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline with various aldehydes and analogous compounds have been demonstrated, highlighting the role of acetic acid as a promoter in these transformations. These reactions are notable for involving dual C–H bond functionalization, presenting a significant advancement in the field of organic synthesis and chemical transformations (Zhengbo Zhu & D. Seidel, 2017) (Anirudra Paul, Alafate Adili, & D. Seidel, 2019).

Anticonvulsant Activity and Molecular Docking Studies

Research into derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has expanded the pool of biologically active substances with anticonvulsive properties. A novel synthesis approach for key intermediates, such as 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, has been developed, with subsequent molecular docking studies suggesting promising experimental avenues for anticonvulsant activity research (Wassim El Kayal et al., 2019).

Synthesis and Biological Activities

The chiral acetylenic sulfoxide has been used in the enantioselective synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. This approach has enabled the total synthesis of optically pure compounds, illustrating the potential for creating bioactive molecules within this chemical framework (A. Lee et al., 1994).

Isoquinoline Alkaloids in Anesthesia and Toxicity Studies

A study on the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has shed light on their potential as local anesthetics, comparing their efficacy to lidocaine and exploring their acute toxicity. The research has emphasized the need for further investigation into these compounds as prospective drug candidates (A. Azamatov et al., 2023).

properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-15-7-8-17(24-2)16(11-15)18(19(21)22)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTZXYRAXDUULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C(=O)O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)